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Abstract
PD173955 is a potent, orally active inhibitor of Src family kinases (SFKs) and the Bcr-Abl fusion

protein, with demonstrated efficacy in in vitro cancer models. While its cellular mechanisms

have been well-characterized, specific in vivo dosage information for mouse models is not

readily available in the public domain. This document provides a comprehensive overview of

the available preclinical data for PD173955, including its in vitro potency and primary signaling

pathways. Furthermore, it offers a detailed, generalized protocol for conducting in vivo efficacy

studies in mouse xenograft models, which can be adapted for dose-finding experiments with

PD173955. This guide is intended to assist researchers in designing their own in vivo studies to

determine the optimal dosage and administration schedule for this compound.

Introduction
PD173955 is a pyrido[2,3-d]pyrimidine derivative that has been identified as a selective

inhibitor of Src family kinases (SFKs), including Src, Yes, and Abl kinase. It has also been

shown to potently inhibit the constitutively active Bcr-Abl tyrosine kinase, which is the causative

agent in chronic myeloid leukemia (CML). In vitro studies have demonstrated that PD173955
can inhibit the proliferation of cancer cell lines at nanomolar concentrations. Despite its

promising in vitro activity, specific details regarding its administration in in vivo mouse models,

including effective and well-tolerated dosages, are not extensively documented in publicly

available literature.
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This application note aims to bridge this gap by summarizing the known in vitro activity of

PD173955 and providing a robust, adaptable protocol for researchers to establish an effective

in vivo dosage for their specific mouse models.

In Vitro Activity of PD173955
PD173955 has demonstrated potent inhibitory activity against its primary kinase targets in

various cell-free and cell-based assays. The following table summarizes the reported IC50

values, which represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50%.

Target Kinase IC50 Value Cell Line/Assay Condition

Src ~22 nM Kinase Assay

Yes Not specified Kinase Assay

Abl Not specified Kinase Assay

Bcr-Abl 2-35 nM Bcr-Abl-positive cell lines

c-Kit 40 nM
M07e cells (stem cell factor-

dependent proliferation)

Signaling Pathways
PD173955 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell

proliferation, survival, and migration. The diagrams below illustrate the points of inhibition by

PD173955 in the Src and Bcr-Abl signaling cascades.
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PD173955 targets the FGFR signaling pathway.
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Experimental Workflow for In Vivo Efficacy Study
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A typical workflow for in vivo mouse xenograft studies.
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Experimental Protocol: In Vivo Efficacy Study in a
Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a novel

compound like PD173955 in a subcutaneous xenograft mouse model. Note: The specific

dosage and administration schedule for PD173955 must be determined empirically, starting

with a dose-range finding study.

1. Animal Model

Species: Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for

xenograft models to prevent rejection of human tumor cells.

Age/Sex: 6-8 week old female mice are commonly used.

Acclimation: Animals should be acclimated to the facility for at least one week prior to the

start of the experiment.

2. Cell Culture and Tumor Implantation

Cell Line: Select a cancer cell line known to be sensitive to the targeted pathway (e.g., a Bcr-

Abl positive cell line for CML or a cell line with activated Src signaling).

Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest

cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile

PBS or Matrigel) at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.

Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each

mouse.

3. Dose-Range Finding Study (to determine PD173955 dosage)

Once tumors are established (e.g., 100-200 mm³), randomize mice into several groups (e.g.,

3-5 mice per group).

Administer a range of PD173955 doses (e.g., starting from 10 mg/kg, 25 mg/kg, 50 mg/kg,

and 100 mg/kg) daily via a suitable route (e.g., oral gavage, given its reported oral activity).
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Include a vehicle control group.

Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not

induce more than a 10-20% loss in body weight or other severe signs of toxicity.

4. Efficacy Study

Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), begin

measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Randomization: When tumors reach the desired average size, randomize the mice into

treatment and control groups (typically 8-10 mice per group).

Drug Preparation: Prepare PD173955 in a suitable vehicle (e.g., 0.5% methylcellulose with

0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.

Administration: Based on the results of the dose-range finding study, administer the selected

dose(s) of PD173955 and vehicle control according to the chosen schedule (e.g., once daily,

five days a week) via the determined route (e.g., oral gavage).

Monitoring: Continue to monitor tumor growth and animal health (body weight, clinical signs)

throughout the study.

Endpoint: The study is typically terminated when tumors in the control group reach a

predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of excessive

morbidity.

Data Analysis: At the end of the study, euthanize the animals, and excise and weigh the

tumors. Compare the tumor growth inhibition between the treated and control groups.

Further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g.,

phospho-Src, phospho-CrkL), can be performed on the tumor tissues.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PD173955 is a promising anti-cancer agent with potent in vitro activity against Src family

kinases and Bcr-Abl. While specific in vivo dosage information is not readily available, this

application note provides researchers with the necessary background information and a

detailed experimental protocol to independently determine an effective and well-tolerated

dosage for PD173955 in their mouse models of cancer. A systematic dose-range finding study

followed by a well-controlled efficacy study will be crucial for advancing the preclinical

evaluation of this compound.

To cite this document: BenchChem. [PD173955 In Vivo Mouse Model Dosage: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684432#pd173955-in-vivo-mouse-model-dosage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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